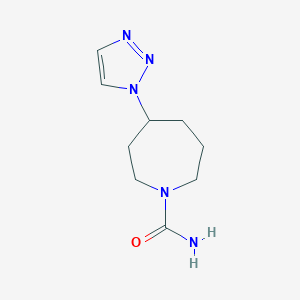

4-(Triazol-1-yl)azepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Triazol-1-yl)azepane-1-carboxamide” is a chemical compound with the CAS Number: 2408966-33-4 . It has a molecular weight of 209.25 and its IUPAC name is 4-(1H-1,2,3-triazol-1-yl)azepane-1-carboxamide .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds involved a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates .Molecular Structure Analysis

The InChI code for “4-(Triazol-1-yl)azepane-1-carboxamide” is 1S/C9H15N5O/c10-9(15)13-5-1-2-8(3-6-13)14-7-4-11-12-14/h4,7-8H,1-3,5-6H2,(H2,10,15) .Chemical Reactions Analysis

The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .Scientific Research Applications

Antibacterial Activity

Triazoles, including 4-(Triazol-1-yl)azepane-1-carboxamide, exhibit antibacterial properties. Researchers have investigated their efficacy against various bacterial strains, particularly multidrug-resistant pathogens. These compounds interfere with bacterial enzymes and cell wall synthesis, making them promising candidates for novel antibacterial agents .

Antifungal Properties

The azole moiety in triazoles contributes to their antifungal activity. Compounds like 4-(Triazol-1-yl)azepane-1-carboxamide have been studied for their effectiveness against fungal infections. They inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and cell membrane integrity .

Anticancer Potential

Triazole derivatives have been explored as potential anticancer agents. Their ability to target specific enzymes involved in cancer cell proliferation and survival makes them valuable in cancer therapy. Researchers have designed analogues based on the triazole nucleus to enhance their efficacy .

Antioxidant Effects

Some triazoles, including 4-(Triazol-1-yl)azepane-1-carboxamide, exhibit antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. Their potential in preventing oxidative stress-related diseases warrants further investigation .

Antiviral Activity

Triazoles have shown promise as antiviral agents. Researchers have studied their effects against various viruses, including influenza and HIV. The triazole scaffold interacts with viral enzymes, inhibiting replication and viral spread .

Anti-Inflammatory and Analgesic Properties

Triazole derivatives may possess anti-inflammatory and analgesic effects. These compounds modulate inflammatory pathways and alleviate pain. Their potential in managing chronic inflammatory conditions and pain disorders is an area of interest .

Antiepileptic and Antihypertensive Actions

Triazoles have been investigated for their antiepileptic and antihypertensive properties. They interact with neuronal receptors and ion channels, affecting neurotransmission and blood pressure regulation. However, more research is needed to establish their clinical utility .

Antidiabetic and Antianxiety Effects

Researchers have explored triazole-containing compounds for their potential in managing diabetes and anxiety disorders. These molecules may modulate glucose metabolism and neurotransmitter systems, offering therapeutic benefits .

Mechanism of Action

Target of Action

The primary target of 4-(Triazol-1-yl)azepane-1-carboxamide is 14α-demethylase (CYP51) . This enzyme is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

4-(Triazol-1-yl)azepane-1-carboxamide interacts with its target, CYP51, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, disrupting the biosynthesis of ergosterol . The disruption in ergosterol synthesis leads to changes in the fungal cell membrane’s structure and function, which can result in the inhibition of fungal growth .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell membrane and ultimately leading to cell death .

Result of Action

The result of 4-(Triazol-1-yl)azepane-1-carboxamide’s action is the inhibition of fungal growth . By disrupting ergosterol biosynthesis, the compound causes changes in the fungal cell membrane that lead to cell death . This makes it a potential candidate for the development of antifungal agents .

properties

IUPAC Name |

4-(triazol-1-yl)azepane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c10-9(15)13-5-1-2-8(3-6-13)14-7-4-11-12-14/h4,7-8H,1-3,5-6H2,(H2,10,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSFZXKYVDPNJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)N)N2C=CN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2373557.png)

![7-ethoxy-2-(5-methylfuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2373563.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2373565.png)

![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373570.png)

![Methyl 5,5,7,7-tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2373571.png)

![3-[(E)-benzylideneamino]-2-methylquinazolin-4-one](/img/structure/B2373573.png)

![[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2373575.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2373577.png)